molecular formula C4H9BrO B157772 Tert-butyl hypobromite CAS No. 1611-82-1

Tert-butyl hypobromite

Cat. No. B157772
CAS RN: 1611-82-1
M. Wt: 153.02 g/mol
InChI Key: IODUDVQDMKBOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl hypobromite is an organic compound with the molecular formula C4H9BrO . It is a derivative of tert-butyl bromide, which is an organobromine compound used as a standard reagent in synthetic organic chemistry . It features a tert-butyl group attached to a bromide substituent .


Molecular Structure Analysis

The molecular structure of Tert-butyl hypobromite consists of a tert-butyl group (C4H9) attached to a bromite group (BrO) .


Chemical Reactions Analysis

Tert-butyl hypobromite can be used in the bromination of aromatic substrates . It has been shown to achieve high paraselectivity in the bromination of toluene when used with HNaX zeolite as a catalyst .

properties

IUPAC Name

tert-butyl hypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODUDVQDMKBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505847
Record name tert-Butyl hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hypobromite

CAS RN

1611-82-1
Record name tert-Butyl hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hypobromite
Reactant of Route 2
Tert-butyl hypobromite
Reactant of Route 3
Tert-butyl hypobromite
Reactant of Route 4
Tert-butyl hypobromite
Reactant of Route 5
Tert-butyl hypobromite

Citations

For This Compound
77
Citations
RJ Bussey, RC Neuman Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
Results Slow addition of trichlorofluoromethane (Freon 11) solutions of¿-butyl hypobromite (ca. 0.5-0.6 M) to cold (—100), stirred, pentane solutions containing ca. 40 mol% excess …
Number of citations: 8 pubs.acs.org
VL Heasley, BR Berry, SL Holmes… - The Journal of …, 1988 - ACS Publications
… of interest was to determine whether 1 could be caused to react with styrene by a radical pathway as had been observed earlier for tert-butyl hypochlorite and tert-butyl hypobromite.2 A …
Number of citations: 21 pubs.acs.org
VL Heasley, DR Titterington, TL Rold… - The Journal of Organic …, 1976 - ACS Publications
… In a separate experiment we established that 2 reacts with tert-butyl hypobromite to give 3. … of tert-butyl hypobromite. A careful study was made on the addition of tert-butyl hypobromite to …
Number of citations: 13 pubs.acs.org
M Anbar, I Dostrovsky - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
[19541 A bso~ ption Spectra of Some Organic Hypohalites. 1107 the acid can be determined from the variation in the spectra with change in the acidity of the solution (see Fig. 4). In this …
Number of citations: 56 pubs.rsc.org
NM Roscher, CK Nguyen - The Journal of Organic Chemistry, 1985 - ACS Publications
Investigations on the oxidation of simple alcohols by bromine in aqueous solution were initiated by Bugarszky. 1 He found that oxidation of dilute aqueous solutions of ethanol (1 to 4% …
Number of citations: 8 pubs.acs.org
BL Finkelstein, T Hu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1611‐82‐1 ] C 4 H 9 BrO (MW 153.02) InChI = 1S/C4H9BrO/c1‐4(2,3)6‐5/h1‐3H3 InChIKey = IODUDVQDMKBOJC‐UHFFFAOYSA‐N ( alkoxybromination of alkenes ; bromination of …
Number of citations: 2 onlinelibrary.wiley.com
A PADWA - 1962 - search.proquest.com
PADWA, Albert, 1937- SOME REACTIONS OF ORGANIC HYPOHALITES: A. CLEAVAGE REACTIONS OF t-ALK YL HYPO CHLORITES. B. INTRAMOLECULA Page 1 6 3 -3 6 9 6 …
Number of citations: 0 search.proquest.com
K Smith, GA El-Hiti, MEW Hammond… - Journal of the …, 2000 - pubs.rsc.org
… Here we report the attempted adaptation of the method, involving tert-butyl hypobromite. Although the method is successful for toluene, the reagent is not very stable and the reaction is …
Number of citations: 82 pubs.rsc.org
AJ Duggan, SS Hall - The Journal of Organic Chemistry, 1977 - ACS Publications
… min) 688 mg (4.50 mmol) of tert-butyl hypobromite, during which time the exothermic reaction caused thetemperature to rise to -40 C. After 5 min, the cooling bath (dry ice-ethanol) was …
Number of citations: 2 pubs.acs.org
VL Heasley, LS Holstein, RJ Moreland… - Journal of the …, 1991 - pubs.rsc.org
… Data from tert-butyl hypobromite (Bu'OBr) and tert-butyl hypochlorite (Bu'OCI) with buta-lr3-… the corresponding bromonium and chloronium ions from tert-butyl hypobromite (Bu'OBr) and …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.